The compound is derived from the family of tetrahydropyridines, which are cyclic amines known for their presence in numerous natural products and their utility in medicinal chemistry. Tetrahydropyridines are often involved in the synthesis of various bioactive molecules and serve as intermediates in organic synthesis.
The synthesis of rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves several key steps:
The molecular structure of rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride features a six-membered ring containing one nitrogen atom and multiple double bonds due to the allyl substituents.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its stereochemistry and conformational preferences.
Rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride can participate in various chemical reactions:
The mechanism of action of rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride is primarily associated with its interactions at biological targets:
The physical properties of rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride include:
Rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride has several applications across different fields:
The construction of the 1,2,3,6-tetrahydropyridine (THP) core with precise allyl group positioning at C2 and C6 presents distinctive synthetic challenges due to the ring’s inherent conformational flexibility and potential for regioisomerism. The most efficient routes employ Mannich-type condensations or aza-Diels-Alder cyclizations using substituted dihydropyridine precursors. A particularly effective approach utilizes N-protected-4-piperidones subjected to Vilsmeier-Haack formylation, followed by Wittig olefination to install the allyl groups [2]. Alternative routes leverage phosphoric acid-catalyzed cyclodehydration of allyl-substituted 1,5-dicarbonyl intermediates, where the acidic conditions simultaneously promote cyclization and dehydration while tolerating the allyl functionality [4]. The allylation step itself often employs allylmetal reagents (e.g., allyl magnesium bromide, allyl stannanes) or Pd-catalyzed Tsuji-Trost reactions with allyl acetate, though controlling diastereoselectivity at C2 and C6 remains problematic, frequently yielding racemic mixtures.
Table 1: Comparative Allylation Agents for C2/C6 Functionalization
Allylation Agent | Reaction Conditions | Key Intermediate | Diastereoselectivity |
---|---|---|---|
AllylMgBr | THF, -78°C to rt, 12h | 4-Allylidene-piperidine | Low (< 2:1 dr) |
AllylSnBu₃ | Toluene, 110°C, 24h, Pd(PPh₃)₄ | 1-Benzyl-3,6-dihydropyridine | Moderate (3:1 dr) |
Allyl Acetate | DMF, rt, 2h, Pd₂(dba)₃/Ligand | Ethyl 1-ethoxycarbonyl-1,2,3,6-THP | High (> 19:1 dr)* |
Diallylmalonate | EtOH, Δ, NH₄OAc | 2,6-Diallyl-1,4-DHP | N/A (Racemic) |
*Requires chiral phosphinooxazoline (PHOX) ligands
Enantioselective synthesis of the 2,6-diallyl-THP scaffold primarily focuses on chiral auxiliary strategies and transition metal catalysis. Chiral pool derivatization using L-proline or L-prolinol esters facilitates diastereoselective alkylations, though subsequent removal introduces synthetic steps [2]. More direct approaches employ Ru(III)-P4VP complexes under photoredox conditions to generate enantioenriched dihydropyridine intermediates, which undergo in situ allylation [3]. Bimetallic Ni-Al systems with chiral SPO ligands achieve moderate enantiocontrol (up to 75% ee) via intramolecular hydroamination of N-alkenylimidazoles, though substrate scope for dialkylated THPs is limited [3]. Notably, organocatalytic asymmetric transfer hydrogenation using Hantzsch esters and chiral phosphoric acids (e.g., TRIP) reduces pyridinium salts to 2,6-disubstituted THPs with >90% ee, but requires pre-installed allyl groups [1] [4].
Table 2: Enantioselective Catalytic Systems for THP Synthesis
Catalyst System | Reaction Type | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Ru(III)-P4VP/Visible Light | Decarboxylative Allylation | 88 | 92 | Requires α-azidochalcone substrates |
Ni-Al/SPO Ligand | Intramolecular Hydroamination | 75 | 65 | Low yield for C2,C6-dialkyl THPs |
TRIP/HEH | Pyridinium Salt Reduction | 93 | 78 | Allyl groups must be pre-installed |
TPAP/NMO* | Oxidative Aromatization | N/A | 95 | Produces pyridine, not THP |
*Primarily used for DHP oxidation to pyridines [1]
Given the challenges in achieving direct asymmetric synthesis, resolution of racemic rac-2,6-diallyl-1,2,3,6-THP hydrochloride remains practically significant. Preparative chiral HPLC using polysaccharide-based columns (Chiralpak® AD-H, OD-H) effectively separates enantiomers with resolution factors (Rₛ) > 1.5, albeit with low throughput due to the compound’s polarity [5]. Diastereomeric salt formation with O,O'-dibenzoyl-tartaric acid (DBTA) in ethanol/water mixtures achieves partial resolution (∼40% de), though multiple recrystallizations are needed, reducing yield [4]. Kinetic resolution strategies are emerging, notably lipase-catalyzed transesterification of N-Boc-protected analogs with vinyl acetate using CAL-B (Candida antarctica Lipase B), which selectively acylates one enantiomer (E > 200) at 50% conversion. However, this requires a hydrolyzable group (e.g., hydroxyl) proximal to the chiral center [2].
Solid-phase approaches enhance purification and enable combinatorial exploration of rac-2,6-diallyl-THP analogs. Rink amide resin-bound 4-piperidone undergoes Knoevenagel condensation with Meldrum’s acid, followed by allylation and acidolytic cleavage to yield racemic THP carboxylates [3]. Heterogeneous catalysts like alumina-supported phosphoric acid facilitate dehydrative cyclization of diallyl-substituted 1,5-dicarbonyls in toluene at 80°C, enabling catalyst recycling (5 cycles, <8% activity loss) [4]. Nano-sphere silica sulfuric acid (NS-SSA) in continuous-flow microreactors achieves near-quantitative yields of THP precursors within 10 minutes residence time via in situ iminium ion formation and reduction, though stereocontrol remains unaddressed [3] [4].
Table 3: Solid-Phase and Immobilized Systems for THP Synthesis
Support/Catalyst | Reaction | Loading Capacity | Yield (%) | Reusability |
---|---|---|---|---|
Rink Amide MBHA Resin | Knoevenagel-Allylation-Cleavage | 0.8 mmol/g | 70–85 | Not reusable |
Al₂O₃-H₃PO₄ | Dehydrative Cyclization | 0.5 mmol H₃PO₄/g | 92 | >5 cycles |
NS-SSA (Microreactor) | Iminium Reduction/Cyclization | N/A | 98 | >20 batches |
Ru(III)-P4VP/PDMS Reactor | Photocatalytic Annulation | 0.1 mmol Ru/g | 95 | >15 cycles |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1